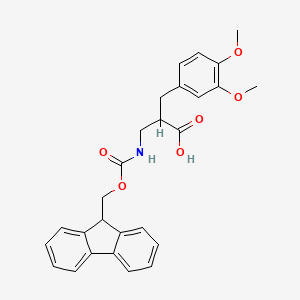

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

Descripción

“(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid” is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a 3,4-dimethoxybenzyl substituent on the β-carbon of the propionic acid backbone. Its racemic nature (R,S configuration) makes it suitable for applications where stereochemical flexibility is required.

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOFWUMBCCURJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126190 | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-02-8 | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of triethylborane as a catalyst to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Fmoc Deprotection Mechanism and Conditions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via base-catalyzed β-elimination. Key data:

-

Mechanism : Base abstracts the β-hydrogen, triggering elimination of dibenzofulvene and CO₂ .

-

Stability : Fmoc remains intact under acidic (TFA) and hydrogenolytic conditions, enabling orthogonal protection strategies .

Peptide Coupling Reactions

The carboxylic acid undergoes activation for amide bond formation. Comparative coupling efficiencies:

-

Side Chain Influence : The 3,4-dimethoxy-benzyl group enhances steric bulk, reducing racemization during coupling .

-

Solid-Phase Synthesis : Used in ChemMatrix resin workflows at 0.075–0.5 mmol scales .

Bioconjugation and Derivatization

The free amine (post-Fmoc removal) participates in diverse bioconjugation reactions:

-

3,4-Dimethoxy-Benzyl Stability : Resists oxidation under mild conditions but undergoes demethylation with BBr₃ .

Stability and Side Reactions

Critical stability profiles under synthetic conditions:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is primarily used as a building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences.

Key Features:

- Solid-Phase Peptide Synthesis: The compound enhances the efficiency of SPPS by providing a stable yet easily removable protecting group.

- Complex Peptide Sequences: It enables the synthesis of peptides with specific functionalities that can be tailored for various biological activities.

Drug Development

Overview:

In the pharmaceutical industry, (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is crucial for developing new drugs. Its ability to modify biological activity makes it valuable for targeting specific receptors.

Applications:

- Targeted Drug Design: The compound can be modified to create analogs that interact with specific biological targets, enhancing therapeutic efficacy.

- Bioavailability Improvement: Its structural properties can improve the solubility and stability of drug candidates.

Bioconjugation

Overview:

Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance their functionality. (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is used in various bioconjugation processes.

Key Applications:

- Diagnostic Tools: It aids in the development of more effective diagnostic agents by improving their binding capabilities.

- Therapeutic Agents: The compound can enhance the delivery and effectiveness of therapeutic agents through targeted conjugation strategies.

Research in Neuroscience

Overview:

This compound is applied in neuroscience research, particularly in studies related to neurotransmitter systems. It is instrumental in developing compounds that can modulate neural activity.

Case Studies:

- Neurotransmitter Modulation: Research has demonstrated that derivatives of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid can influence neurotransmitter receptor activity, which is vital for understanding neurological disorders such as depression and anxiety.

Material Science

Overview:

In material science, (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is explored for creating novel materials with specific properties.

Applications:

- Biocompatibility Enhancement: The compound's properties are utilized to develop materials that are biocompatible for medical applications.

- Targeted Drug Delivery Systems: Research focuses on integrating this compound into drug delivery systems that target specific tissues or cells.

Mecanismo De Acción

The mechanism of action of (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The 3,4-dimethoxybenzyl group can participate in various chemical interactions, enhancing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Key Identifiers :

- CAS Number : [1076197-02-8]

- Molecular Formula: C₂₇H₂₅NO₆

- Molecular Weight : 459.49 g/mol

- Purity : ≥95% (HPLC)

- Storage : Typically stored at 0°C to maintain stability .

This compound is commercially available through suppliers like Santa Cruz Biotechnology (Catalog No. sc-479185) and Combi-Blocks (QC-6041), with pricing ranging from $135.00 (100 mg) to $240.00 (250 mg) .

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

(R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid

- Protecting Groups: Fmoc (α-amino) and Allyloxycarbonyl (Alloc, β-amino).

- Molecular Formula : C₂₀H₂₀N₂O₆

- Key Feature : Dual protection allows sequential deprotection, enabling selective modification in complex peptide chains .

Analogues with Modified Aromatic Substituents

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid

- Substituent : 4-Methoxybenzyl (vs. 3,4-dimethoxybenzyl).

- Molecular Formula: C₂₆H₂₃NO₅

Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

- Substituent : 4-Chlorophenyl (electron-withdrawing) instead of dimethoxybenzyl.

- Molecular Formula: C₂₄H₂₀ClNO₄

- Application : Increased hydrophobicity makes it suitable for membrane-permeable peptide designs .

Stereochemical Variants

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

- Configuration : Enantiomerically pure (S)-isomer.

- Molecular Formula: C₂₄H₂₁NO₅

- Use Case : Preferred in chiral peptide sequences for targeting stereospecific biological interactions .

Data Table: Comparative Analysis

Actividad Biológica

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential applications in drug development and bioconjugation. This compound features an Fmoc (Fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to facilitate the assembly of peptides with enhanced biological properties.

- Molecular Formula : C27H27NO6

- Molecular Weight : 461.51 g/mol

- Appearance : White to off-white powder

- Melting Point : 142-152 ºC

- CAS Number : 1076197-02-8

Structural Comparison

The following table compares (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid with other Fmoc-protected amino acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Tyrosine | Contains a phenolic hydroxyl group | More polar due to hydroxyl; used in different contexts |

| Fmoc-Alanine | Simple aliphatic structure | Lacks aromatic substitution; simpler reactivity |

| Fmoc-Leucine | Branched-chain structure | More hydrophobic; used for different peptide characteristics |

| (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl) | Contains methoxy groups on benzyl side chain | Balances hydrophobic and hydrophilic characteristics, enhancing utility |

Potential Biological Applications

- Neuroscience Research : Derivatives of this compound are being explored for their potential in developing neuropeptides that can influence brain functions. This could lead to new treatments for neurological disorders .

- Enzyme Interaction Studies : Research indicates that compounds with similar structures may interact with enzymes and receptors, providing insights into their pharmacokinetic properties and therapeutic roles .

Case Studies and Research Findings

Although direct case studies specifically involving (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid are scarce, related research highlights its potential:

- A study on peptide synthesis using Fmoc-protected amino acids demonstrated high yields and purity without extensive purification steps, indicating the efficiency of using such derivatives in SPPS .

- Investigations into related compounds have shown significant interactions with biological targets, suggesting that (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid may exhibit similar properties .

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid?

- Methodology : The compound can be synthesized via Fmoc protection of the amine group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃). The dimethoxybenzyl group is introduced via reductive alkylation or substitution reactions, followed by purification using reversed-phase HPLC. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the Fmoc group and monitoring reaction progress via TLC (hexane/EtOH, 1:1) .

- Data Reference : NMR characterization (e.g., δ = 7.16–7.50 ppm for aromatic protons) and mass spectrometry (exact mass: 432.1388 Da) are critical for confirming structure .

Q. How should this compound be stored to ensure stability during peptide synthesis?

- Methodology : Store at 0°C in a desiccator to prevent moisture absorption and Fmoc group degradation. Lyophilized forms are stable for long-term storage. Avoid exposure to primary amines or strong bases to prevent premature deprotection .

Q. What analytical techniques validate the purity and enantiomeric excess (ee) of this compound?

- Methodology : Use HPLC with chiral columns (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10). Compare retention times with standards. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = 448.18) .

Advanced Research Questions

Q. How does the 3,4-dimethoxybenzyl group influence peptide solubility and aggregation during SPPS?

- Methodology : The hydrophobic dimethoxybenzyl group may reduce aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMF or NMP) for coupling. Aggregation can be mitigated by incorporating temporary solubilizing tags (e.g., PEG) or optimizing side-chain protection strategies. Comparative studies with non-substituted analogs are recommended .

Q. What strategies minimize racemization during the incorporation of this compound into peptide chains?

- Methodology : Use low-temperature coupling (4°C) and activate the carboxylic acid with HOBt/DIC or Oxyma Pure/DIC to reduce racemization risk. Monitor ee via chiral HPLC post-cleavage. Racemization rates >5% require re-optimization of coupling conditions .

Q. How can conflicting NMR data for similar compounds inform structural elucidation of this derivative?

- Data Contradiction Analysis : For example, aromatic proton shifts in 3,4-dimethoxybenzyl derivatives vary slightly (δ = 7.16–7.84 ppm in DMSO-d₆) due to solvent effects or crystal packing. Compare with published spectra of Fmoc-3,4-dimethoxy-L-phenylalanine (δ = 7.34–7.50 ppm) to resolve ambiguities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Scaling requires strict control of reaction stoichiometry (e.g., Fmoc-Cl:amine ratio = 1.2:1) and efficient purification via flash chromatography. Pilot studies using microreactors or continuous flow systems can enhance reproducibility. Purity >97% is achievable with iterative recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.